Cas no 154597-37-2 (1H-Indazole-7-carboxaldehyde,6-amino-)
154597-37-2 structure
Product Name:1H-Indazole-7-carboxaldehyde,6-amino-
CAS No:154597-37-2
MF:C8H7N3O
MW:161.160681009293
CID:106644
PubChem ID:45122251
Update Time:2025-04-18
1H-Indazole-7-carboxaldehyde,6-amino- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indazole-7-carboxaldehyde,6-amino-
- 6-Amino-1H-indazole-7-carbaldehyde
- 5,8-Quinolinedione, 6-amino-7-bromo-2-(2-nitrophenyl)-
- 6-Amino-7-bromo-2-(2-nitrophenyl)-5,8-quinolinedione
- 6-amino-7-bromo-2-(2-nitro-phenyl)-quinoline-5,8-dione
- 6-amino-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid methyl ester
- 6-amino-7-indazolecarboxaldehyde
- AC1L46TI
- 154597-37-2
- SCHEMBL13749538
- 1H-Indazole-7-carboxaldehyde, 6-amino-
-
- Inchi: 1S/C8H7N3O/c9-7-2-1-5-3-10-11-8(5)6(7)4-12/h1-4H,9H2,(H,10,11)
- InChI Key: JYWCIRXHCQFMLE-UHFFFAOYSA-N
- SMILES: O=CC1=C(C=CC2C=NNC=21)N
Computed Properties
- Exact Mass: 161.05901
- Monoisotopic Mass: 161.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.8A^2
- XLogP3: 0.9
Experimental Properties
- PSA: 71.77
1H-Indazole-7-carboxaldehyde,6-amino- Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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